5-Methyl-1-hexyn-3-ol

Übersicht

Beschreibung

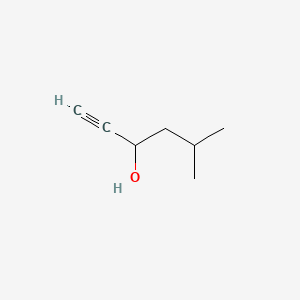

5-Methyl-1-hexyn-3-ol: is an organic compound with the molecular formula C7H12O and a molecular weight of 112.1696 g/mol . It is a member of the alkyne family, characterized by the presence of a triple bond between two carbon atoms. This compound is also known by its IUPAC name, 5-Methylhex-1-yn-3-ol . It is a colorless liquid with a distinctive odor and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 5-Methyl-1-hexyn-3-ol involves the reaction of a methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide. This intermediate then undergoes an addition reaction with ethylene oxide to form a halogen magnesium salt of this compound, which is subsequently hydrolyzed to yield the final product .

Industrial Production Methods:

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Methyl-1-hexyn-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alkanes or alkenes, depending on the reaction conditions.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alkanes or alkenes.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

5-Methyl-1-hexyn-3-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals due to its reactivity and functional group versatility .

Biology and Medicine:

In biological research, this compound is used as a building block for the synthesis of bioactive molecules. It can be incorporated into larger molecular frameworks to study their biological activity and potential therapeutic applications.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals, including fragrances and flavorings. Its unique structure allows for the creation of compounds with desirable sensory properties.

Wirkmechanismus

The mechanism of action of 5-Methyl-1-hexyn-3-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. The presence of the hydroxyl group and the triple bond allows it to engage in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

3,5-Dimethyl-1-hexyn-3-ol: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and physical properties.

1-Phenyl-1-hexyn-3-ol: This compound contains a phenyl group, which introduces aromaticity and can influence its chemical behavior.

Uniqueness:

5-Methyl-1-hexyn-3-ol is unique due to its specific combination of a hydroxyl group and a triple bond, which provides a balance of reactivity and stability. This makes it particularly useful in synthetic chemistry for creating complex molecules with precise functional group placement.

Biologische Aktivität

5-Methyl-1-hexyn-3-ol, an organic compound with the molecular formula and a molecular weight of 112.17 g/mol, is recognized for its diverse biological activities and applications in organic synthesis. This compound serves as a crucial intermediate in the development of bioactive molecules and has garnered interest for its potential therapeutic properties, particularly in antibacterial research.

Structure and Characteristics

This compound features a hydroxyl group (-OH) attached to a carbon chain that includes a triple bond. This unique combination enhances its reactivity and versatility in chemical reactions, making it valuable in both laboratory and industrial settings.

Synthetic Routes

The synthesis of this compound typically involves the reaction of a methyl magnesium halide with propargyl chloride, followed by hydrolysis to yield the final product. This method can be scaled for industrial production, maintaining high yields through optimized reaction conditions.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of this compound, particularly in extracts from Centaurea senegalensis. The compound was identified as one of the major constituents contributing to the antibacterial effects observed against both gram-positive and gram-negative bacteria. Notably, it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MIC) recorded at 12.5 mg/mL .

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated; however, it is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways due to its reactive functional groups. The presence of natural acetylenes in plant extracts suggests that compounds like this compound may play a role in the plant's defense mechanisms against pathogens .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. It has been classified among propargylic alcohols, which are known for their potential toxicity to aquatic organisms. In studies involving green algae (Pseudokirchneriella subcapitata), this compound demonstrated significant toxicity, with an effective concentration (EC50) indicating harmful effects at low concentrations .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

This table illustrates how structural modifications can influence both antibacterial efficacy and toxicity profiles.

Case Study 1: Antibacterial Efficacy of Centaurea senegalensis

A study investigating the antibacterial properties of Centaurea senegalensis revealed that extracts containing this compound showed varying zones of inhibition against different bacterial strains. The dichloromethane fraction exhibited the highest activity against gram-negative bacteria such as Escherichia coli, indicating the potential for developing natural antibacterial agents from this plant source .

Case Study 2: Toxicity Assessment on Aquatic Life

Research into the toxicity of propargylic alcohols indicated that this compound poses risks to aquatic ecosystems. The compound's EC50 values suggest that even low concentrations can significantly impact algal growth rates, raising concerns about its environmental safety when used in industrial applications .

Eigenschaften

IUPAC Name |

5-methylhex-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-4-7(8)5-6(2)3/h1,6-8H,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTNUBJHPRAMQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90977535 | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61996-79-0 | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061996790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90977535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methyl-1-hexyn-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study identifies 5-Methyl-1-hexyn-3-ol as one of the major compounds in Centaurea senegalensis. What is the significance of this finding in the context of antibacterial research?

A1: The identification of this compound in Centaurea senegalensis is significant due to the increasing prevalence of drug-resistant pathogens. This compound belongs to a class of natural acetylenes, some of which have shown promising antibacterial activity []. While the study doesn't delve into the specific mechanism of action of this compound, its presence alongside other acetylenic compounds, and the observed antibacterial activity of the extracts, suggests it could contribute to the overall efficacy. Further research is needed to understand its specific antibacterial properties and potential for development into a therapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.